molecular formula C15H25N3O B10915597 N-(2,3-dimethylcyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(2,3-dimethylcyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10915597
M. Wt: 263.38 g/mol
InChI Key: WWJLUHLZHWZEPD-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIMETHYLCYCLOHEXYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with methyl groups and a pyrazole ring with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-DIMETHYLCYCLOHEXYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 2,3-dimethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient conditions for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-DIMETHYLCYCLOHEXYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~4~-(2,3-DIMETHYLCYCLOHEXYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2,3-DIMETHYLCYCLOHEXYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole-4-carboxamide: Lacks the cyclohexyl ring, making it less bulky and potentially less selective in its biological activity.

    2,3-Dimethylcyclohexylamine: Lacks the pyrazole ring, which is crucial for the compound’s biological activity.

Uniqueness

N~4~-(2,3-DIMETHYLCYCLOHEXYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a cyclohexyl ring and a pyrazole ring with a carboxamide group. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H25N3O/c1-9-7-6-8-13(10(9)2)16-15(19)14-11(3)17-18(5)12(14)4/h9-10,13H,6-8H2,1-5H3,(H,16,19)

InChI Key

WWJLUHLZHWZEPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=C(N(N=C2C)C)C

Origin of Product

United States

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